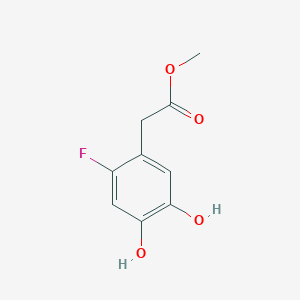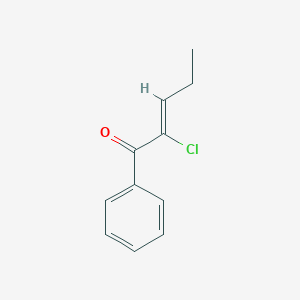
Methyl 2-(2-fluoro-4,5-dihydroxyphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-fluoro-4,5-dihydroxyphenyl)acetate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is a derivative of 2-fluoro-4,5-dihydroxyphenylacetic acid, which is a natural product found in certain plants and fungi. Methyl 2-(2-fluoro-4,5-dihydroxyphenyl)acetate has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2-fluoro-4,5-dihydroxyphenyl)acetate is not fully understood, but it is believed to be mediated through its antioxidant and anti-inflammatory properties. This compound has been shown to inhibit the production of reactive oxygen species and to scavenge free radicals. It has also been shown to inhibit the expression of pro-inflammatory cytokines and to activate anti-inflammatory pathways.
Efectos Bioquímicos Y Fisiológicos
Methyl 2-(2-fluoro-4,5-dihydroxyphenyl)acetate has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function, reduce oxidative stress, and protect against neurodegeneration. It has also been shown to improve insulin sensitivity and to reduce inflammation in the liver. In plant studies, Methyl 2-(2-fluoro-4,5-dihydroxyphenyl)acetate has been shown to promote plant growth and to induce resistance to pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-(2-fluoro-4,5-dihydroxyphenyl)acetate has several advantages and limitations for lab experiments. One of the main advantages is its stability, which allows for long-term storage and use in various experiments. It is also relatively easy to synthesize and purify, making it a cost-effective compound for research. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments. It also has a short half-life in vivo, which can limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the research on Methyl 2-(2-fluoro-4,5-dihydroxyphenyl)acetate. One direction is to further investigate its potential therapeutic applications in the treatment of neurodegenerative diseases and other inflammatory conditions. Another direction is to explore its potential use as a plant growth regulator and natural pesticide. Additionally, there is a need for further studies on the mechanism of action and biochemical and physiological effects of this compound. Overall, the research on Methyl 2-(2-fluoro-4,5-dihydroxyphenyl)acetate has shown promising results and has opened up new avenues for research in various fields.
Métodos De Síntesis
Methyl 2-(2-fluoro-4,5-dihydroxyphenyl)acetate can be synthesized using different methods, including esterification, acetylation, and methylation. One of the most commonly used methods is the esterification of 2-fluoro-4,5-dihydroxyphenylacetic acid with methanol and sulfuric acid as a catalyst. The reaction is carried out at a temperature of 60-70°C for several hours, and the product is purified using column chromatography. Another method involves the acetylation of 2-fluoro-4,5-dihydroxyphenylacetic acid followed by methylation using dimethyl sulfate and sodium hydride. The product is then purified using recrystallization.
Aplicaciones Científicas De Investigación
Methyl 2-(2-fluoro-4,5-dihydroxyphenyl)acetate has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. It has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, Methyl 2-(2-fluoro-4,5-dihydroxyphenyl)acetate has been studied for its potential use as a plant growth regulator and as a natural pesticide. In industry, this compound has been studied for its potential use in the synthesis of novel materials.
Propiedades
Número CAS |
141523-25-3 |
|---|---|
Nombre del producto |
Methyl 2-(2-fluoro-4,5-dihydroxyphenyl)acetate |
Fórmula molecular |
C9H9FO4 |
Peso molecular |
200.16 g/mol |
Nombre IUPAC |
methyl 2-(2-fluoro-4,5-dihydroxyphenyl)acetate |
InChI |
InChI=1S/C9H9FO4/c1-14-9(13)3-5-2-7(11)8(12)4-6(5)10/h2,4,11-12H,3H2,1H3 |
Clave InChI |
YYVBJRPVHMAROB-UHFFFAOYSA-N |
SMILES |
COC(=O)CC1=CC(=C(C=C1F)O)O |
SMILES canónico |
COC(=O)CC1=CC(=C(C=C1F)O)O |
Sinónimos |
Benzeneacetic acid, 2-fluoro-4,5-dihydroxy-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene](/img/structure/B114129.png)


![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)

![2,6-diamino-N-[[(2S)-1-tridecanoylpiperidin-2-yl]methyl]hexanamide;hydrate;dihydrochloride](/img/structure/B114138.png)


![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)

![Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate](/img/structure/B114148.png)
![1-Methyl-2-vinyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B114150.png)
![N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B114151.png)